1-(4-(Benzyloxy)-3,6-dihydroxy-2-methoxyphenyl)ethanone
Overview
Description
: 1-(4-(Benzyloxy)-3,6-dihydroxy-2-methoxyphenyl)ethanone is an intriguing chemical compound with a unique structure that incorporates a benzyl ether group, two hydroxyl groups, and a methoxy group attached to an ethanone backbone. This compound's distinctive features make it a valuable subject of study across various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
: Synthetic Routes and Reaction Conditions: To synthesize 1-(4-(Benzyloxy)-3,6-dihydroxy-2-methoxyphenyl)ethanone, several synthetic routes can be employed. One common method involves the reaction of 3,6-dihydroxy-2-methoxyacetophenone with benzyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a polar aprotic solvent like dimethylformamide at elevated temperatures. The synthesis proceeds through a nucleophilic substitution mechanism, where the benzyl group replaces a hydrogen atom on the phenol ring.
Industrial Production Methods: While detailed industrial production methods for this specific compound might not be widely documented, the process generally follows similar principles to the laboratory synthesis but on a larger scale. Industrial synthesis might involve continuous flow reactors to enhance reaction efficiency and scalability. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale production.
Chemical Reactions Analysis
: Types of Reactions: 1-(4-(Benzyloxy)-3,6-dihydroxy-2-methoxyphenyl)ethanone undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Due to the presence of hydroxyl groups, it can participate in esterification and etherification reactions. The methoxy and benzyl ether groups provide potential sites for further functionalization.
Common Reagents and Conditions:
Oxidation
: Oxidizing agents like potassium permanganate or chromium trioxide can oxidize the phenol groups to quinones.
Reduction
: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce the carbonyl group to an alcohol.
Substitution
: Strong bases like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitutions at the benzyl ether group.
Major Products Formed:
Oxidation
: Quinones and benzyl alcohol.
Reduction
: 1-(4-(Benzyloxy)-3,6-dihydroxy-2-methoxyphenyl)ethanol.
Substitution
: Depending on the nucleophile, various substituted derivatives.
Scientific Research Applications
: 1-(4-(Benzyloxy)-3,6-dihydroxy-2-methoxyphenyl)ethanone finds applications in multiple scientific research areas:
Chemistry
: Used as an intermediate for synthesizing more complex organic molecules.
Biology
: Investigated for its potential as an antioxidant due to the presence of phenolic hydroxyl groups.
Medicine
: Studied for potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry
: Potential use in the development of novel materials and fine chemicals.
Mechanism of Action
: The mechanism by which 1-(4-(Benzyloxy)-3,6-dihydroxy-2-methoxyphenyl)ethanone exerts its effects varies depending on the application. In biological systems, the phenolic hydroxyl groups can scavenge free radicals, providing antioxidant protection. The compound might interact with specific molecular targets such as enzymes, influencing pathways related to inflammation or cell proliferation.
Comparison with Similar Compounds
: When compared to similar compounds like 1-(3,4-dihydroxyphenyl)ethanone and 1-(4-hydroxy-3-methoxyphenyl)ethanone, 1-(4-(Benzyloxy)-3,6-dihydroxy-2-methoxyphenyl)ethanone stands out due to its unique substitution pattern. The presence of the benzyl ether group and additional hydroxyl groups imparts distinctive properties, potentially enhancing its reactivity and bioactivity.
List of Similar Compounds:
1-(3,4-dihydroxyphenyl)ethanone
1-(4-hydroxy-3-methoxyphenyl)ethanone
1-(4-benzyloxy-3,5-dihydroxyphenyl)ethanone
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Properties
IUPAC Name |
1-(3,6-dihydroxy-2-methoxy-4-phenylmethoxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-10(17)14-12(18)8-13(15(19)16(14)20-2)21-9-11-6-4-3-5-7-11/h3-8,18-19H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUZPOZLCYYQTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1O)OCC2=CC=CC=C2)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40780612 | |
Record name | 1-[4-(Benzyloxy)-3,6-dihydroxy-2-methoxyphenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40780612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25892-94-8 | |
Record name | 1-[4-(Benzyloxy)-3,6-dihydroxy-2-methoxyphenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40780612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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